molecular formula C24H24N2O4S B6568478 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946258-25-9

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B6568478
CAS No.: 946258-25-9
M. Wt: 436.5 g/mol
InChI Key: JTGAPMTVCFCVHL-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is an intricate organic compound, characterized by its unique structural configuration which includes fused ring systems and a combination of functional groups such as furan and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions:: The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves multi-step processes:

  • Formation of 1,2,3,4-tetrahydroquinoline: This step often involves the catalytic hydrogenation of quinoline.

  • Attachment of furan-2-carbonyl group: This can be achieved via Friedel-Crafts acylation, using a suitable acyl chloride in the presence of a Lewis acid like aluminum chloride.

  • Construction of tetrahydronaphthalene core: This step requires a cyclization reaction that is typically catalyzed by acids or bases.

Industrial Production Methods:: In an industrial setting, the scale-up of this compound's synthesis is optimized for efficiency and cost-effectiveness. Large-scale production may involve continuous flow chemistry techniques, which provide better control over reaction conditions and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline and tetrahydronaphthalene moieties.

  • Reduction: The furan-2-carbonyl and sulfonamide groups provide sites for reduction, often leading to alterations in the compound's functional properties.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the furan and quinoline rings.

Common Reagents and Conditions::
  • Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic media.

  • Reduction: Commonly utilized reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: Reagents like sodium amide or Grignard reagents facilitate various substitution reactions.

Major Products Formed:: These reactions can yield a variety of derivatives, often modifying the compound’s biological activity or physical properties, such as improved solubility or enhanced reactivity.

Scientific Research Applications

Chemistry:: N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide serves as a precursor in synthesizing complex organic molecules and is utilized in various organic synthesis protocols.

Biology:: In the realm of biology, this compound’s derivatives are explored for their potential as enzyme inhibitors or modulators, impacting various biological pathways and processes.

Medicine:: The compound is under investigation for its potential therapeutic effects, including its role as a lead compound in drug development for treating diseases like cancer, due to its ability to interact with specific biological targets.

Industry:: In industrial applications, the compound is evaluated for its use in developing advanced materials and as a reagent in chemical processes.

Mechanism of Action

The exact mechanism by which N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects depends on its interactions with biological macromolecules. The furan and quinoline rings are crucial for binding to specific enzymes or receptors, modulating their activity. The sulfonamide group enhances the solubility and bioavailability, enabling effective interaction within biological systems.

Comparison with Similar Compounds

Unique Features:: This compound stands out due to its fused ring systems and diverse functional groups, which confer unique reactivity and interaction capabilities compared to other quinoline or sulfonamide-based compounds.

Similar Compounds::
  • N-(2-furoyl)-1,2,3,4-tetrahydroquinoline: This compound lacks the naphthalene sulfonamide moiety, differentiating its reactivity and application profile.

  • 1,2,3,4-Tetrahydroquinoline-6-sulfonamide: While similar in the quinoline-sulfonamide structure, it doesn’t feature the furan ring, impacting its chemical behavior.

  • Naphthalene-2-sulfonamide: Simplified structure compared to the full compound, used in different contexts and reactions.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c27-24(23-8-4-14-30-23)26-13-3-7-19-15-20(10-12-22(19)26)25-31(28,29)21-11-9-17-5-1-2-6-18(17)16-21/h4,8-12,14-16,25H,1-3,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGAPMTVCFCVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N(CCC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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